Furan-2-yl(pyridin-2-yl)methanamine
Overview
Description
Furan-2-yl(pyridin-2-yl)methanamine is an organic compound that belongs to the class of aralkylamines This compound features a furan ring and a pyridine ring connected via a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(pyridin-2-yl)methanamine can be achieved through various methods. One common approach involves the reaction of pyridin-2-ylmethanamine with furan-2-carbaldehyde under reductive amination conditions. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride in the presence of an acid catalyst like acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine/TEMPO in mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted aralkylamines.
Scientific Research Applications
Furan-2-yl(pyridin-2-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furan-2-yl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, particularly CYP2D6 and CYP2A6 . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metabolism of substrates and leading to various pharmacological effects.
Comparison with Similar Compounds
Furan-2-yl(pyridin-2-yl)methanamine can be compared with other similar compounds such as:
Pyridin-3-ylmethanamine: Lacks the furan ring, resulting in different reactivity and biological activity.
Furan-2-ylmethanamine: Lacks the pyridine ring, leading to distinct chemical properties and applications.
5-Phenylfuran-2-ylmethanamine: Contains a phenyl group instead of a pyridine ring, altering its interaction with biological targets.
The uniqueness of this compound lies in its dual aromatic ring structure, which imparts specific electronic and steric properties that are advantageous in various chemical and biological contexts.
Properties
IUPAC Name |
furan-2-yl(pyridin-2-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10(9-5-3-7-13-9)8-4-1-2-6-12-8/h1-7,10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCDZWIXZJEHJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CO2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539751 | |
Record name | 1-(Furan-2-yl)-1-(pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95898-98-9 | |
Record name | α-2-Furanyl-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95898-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Furan-2-yl)-1-(pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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